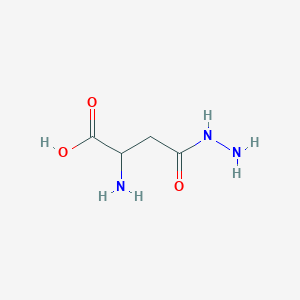
2-Amino-3-hydrazinocarbonyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydrazinocarbonyl-propionic acid is a unique organic compound with the molecular formula C4H9N3O3 It is characterized by the presence of both an amino group and a hydrazinocarbonyl group attached to a propionic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydrazinocarbonyl-propionic acid typically involves the reaction of hydrazine with a suitable precursor, such as an amino acid derivative. One common method is the reaction of hydrazine hydrate with N-protected aspartic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-hydrazinocarbonyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and hydrazinocarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-Amino-3-hydrazinocarbonyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-3-hydrazinocarbonyl-propionic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydrazinocarbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Aspartic acid: Similar in structure but lacks the hydrazinocarbonyl group.
Hydrazine derivatives: Compounds like hydrazinecarboxylic acid share the hydrazine moiety but differ in the rest of the structure.
Uniqueness: 2-Amino-3-hydrazinocarbonyl-propionic acid is unique due to the presence of both an amino group and a hydrazinocarbonyl group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
13010-39-4 |
|---|---|
Formule moléculaire |
C4H9N3O3 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
(2S)-2-amino-4-hydrazinyl-4-oxobutanoic acid |
InChI |
InChI=1S/C4H9N3O3/c5-2(4(9)10)1-3(8)7-6/h2H,1,5-6H2,(H,7,8)(H,9,10)/t2-/m0/s1 |
Clé InChI |
YIEJWMCKVBZQLD-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)NN |
SMILES isomérique |
C([C@@H](C(=O)O)N)C(=O)NN |
SMILES canonique |
C(C(C(=O)O)N)C(=O)NN |
Key on ui other cas no. |
152546-74-2 |
Synonymes |
eta-L-aspartyl-hydrazine L-aspartic acid hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















